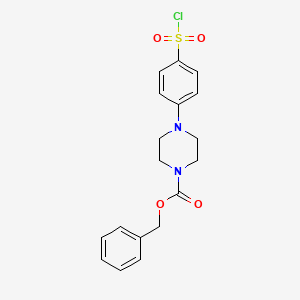

Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC15857788

Molecular Formula: C18H19ClN2O4S

Molecular Weight: 394.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19ClN2O4S |

|---|---|

| Molecular Weight | 394.9 g/mol |

| IUPAC Name | benzyl 4-(4-chlorosulfonylphenyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C18H19ClN2O4S/c19-26(23,24)17-8-6-16(7-9-17)20-10-12-21(13-11-20)18(22)25-14-15-4-2-1-3-5-15/h1-9H,10-14H2 |

| Standard InChI Key | FHJDCVZHGZXIAT-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, benzyl 4-(4-chlorosulfonylphenyl)piperazine-1-carboxylate, reflects its core structure: a piperazine ring substituted at the 1-position with a benzyloxycarbonyl group and at the 4-position with a phenyl ring bearing a chlorosulfonyl (-SO₂Cl) moiety . The molecular formula C₁₈H₁₉ClN₂O₄S corresponds to a molecular weight of 394.9 g/mol .

Key Structural Features:

-

Piperazine core: A six-membered diamine ring enabling hydrogen bonding and metal coordination.

-

Chlorosulfonyl group: A highly reactive electrophilic site amenable to nucleophilic substitution (e.g., with amines or thiols).

-

Benzyl carboxylate: Provides lipophilicity and serves as a protecting group for amine functionalities .

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 394.9 g/mol | |

| XLogP3 | 3.2 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 5 | |

| Topological Polar SA | 83.3 Ų |

The chlorosulfonyl group confers moderate hydrophobicity (XLogP3 = 3.2), while the piperazine and carboxylate moieties enhance solubility in polar aprotic solvents . The absence of hydrogen bond donors suggests limited aqueous solubility under physiological conditions .

Synthesis and Reactivity

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous piperazine derivatives are synthesized via sequential functionalization:

-

Piperazine Substitution:

-

Introduction of the 4-(chlorosulfonyl)phenyl group via nucleophilic aromatic substitution or Ullmann coupling.

-

Protection of the secondary amine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.

-

-

Chlorosulfonation:

-

Sulfur trioxide or chlorosulfonic acid treatment of the phenyl precursor to install the -SO₂Cl group.

-

Reactivity Profile

The chlorosulfonyl group is pivotal for further derivatization:

-

Nucleophilic Substitution: Reacts with amines to form sulfonamides, a common motif in drug discovery.

-

Hydrolysis: Converts to sulfonic acids under aqueous conditions, necessitating anhydrous storage.

| Compound | Target | IC₅₀ | Source |

|---|---|---|---|

| Sildenafil (piperazine derivative) | PDE5 | 3.5 nM | |

| Trifluoperazine | Dopamine D2 receptor | 12 nM |

| Risk Factor | Precautionary Measure | Source |

|---|---|---|

| Skin/Eye Irritation | Nitrile gloves, goggles | |

| Moisture Sensitivity | Argon atmosphere storage | |

| Toxicity (oral, rodent) | LD₅₀ > 500 mg/kg (est.) |

The compound’s reactivity mandates stringent handling protocols. Hydrolysis of the chlorosulfonyl group releases HCl, necessitating pH-neutral disposal.

Applications in Drug Development

Intermediate Utility

-

Sulfonamide Prodrugs: Serves as a precursor for sulfonamide antibiotics (e.g., sulfadiazine analogues).

-

Kinase Inhibitors: The piperazine scaffold is prevalent in EGFR and BRAF inhibitors.

Case Study: Analogous Piperazine Drug Candidates

| Drug Candidate | Indication | Status |

|---|---|---|

| Gefitinib | Non-small cell lung CA | Approved |

| Vemurafenib | Melanoma | Approved |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume